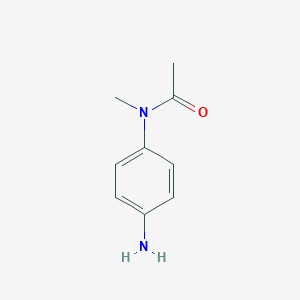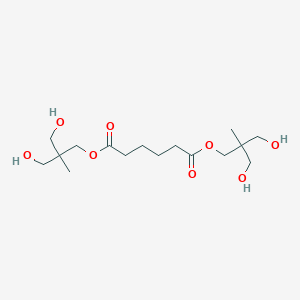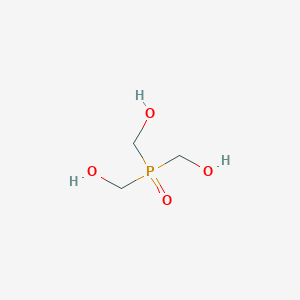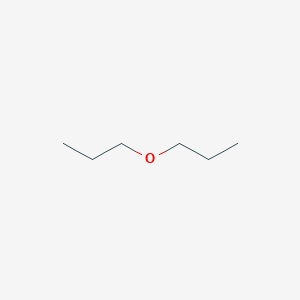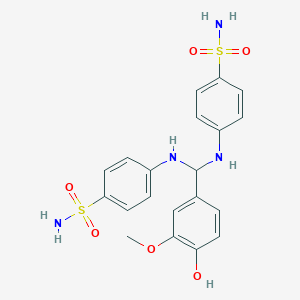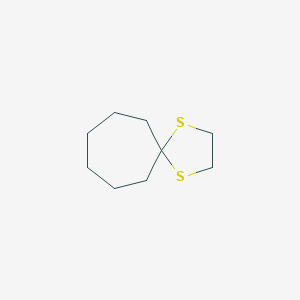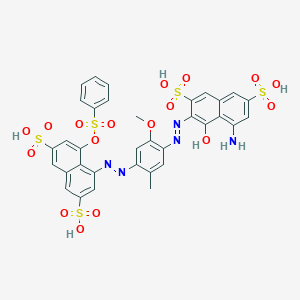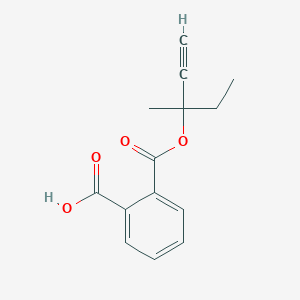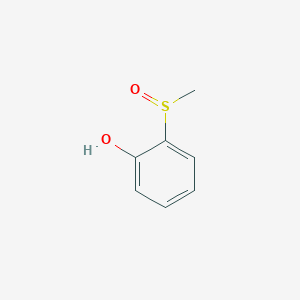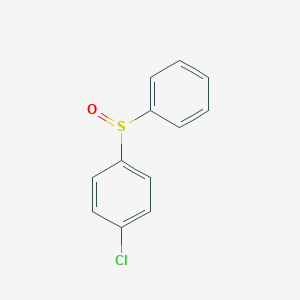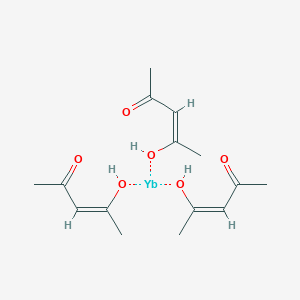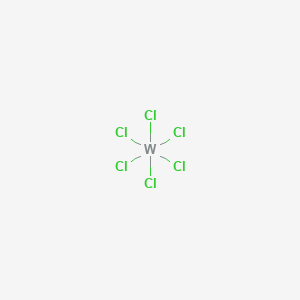![molecular formula C9H16O2 B086954 1,5-Dioxaspiro[5.5]undecano CAS No. 180-93-8](/img/structure/B86954.png)
1,5-Dioxaspiro[5.5]undecano
Descripción general
Descripción
1,5-Dioxaspiro[55]undecane is a spirocyclic compound characterized by a unique structure where two oxygen atoms are incorporated into a spiro ring systemThe presence of oxygen atoms in the spiro ring enhances its reactivity and biological activity, making it a valuable compound for research and industrial applications .
Aplicaciones Científicas De Investigación
1,5-Dioxaspiro[5.5]undecane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in catalytic reactions.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Research has shown its potential as an antifungal, insecticidal, and antitumor agent.
Mecanismo De Acción
Target of Action
1,5-Dioxaspiro[5.5]undecane is a complex organic compound with a unique spirocyclic structure Similar spiro compounds have been reported to interact with various biological targets, such as γ-aminobutyric acid type a receptor (gabaar) antagonists .
Mode of Action
The mode of action of 1,5-Dioxaspiro[5The compound’s unique structure, which includes two oxygen atoms and a spirocyclic skeleton, may allow it to interact with its targets in a specific manner . For instance, the oxygen atoms could potentially form hydrogen bonds with target molecules, influencing their function .
Biochemical Pathways
The specific biochemical pathways affected by 1,5-Dioxaspiro[5Given the structural similarity to other spiro compounds, it might be involved in pathways related to the targets it interacts with .
Result of Action
The molecular and cellular effects of 1,5-Dioxaspiro[5The compound’s unique structure suggests that it could potentially influence the function of its target molecules, leading to downstream effects .
Action Environment
The action environment of 1,5-Dioxaspiro[5.5]undecane can be influenced by various factors. For instance, the compound’s solubility in water could affect its distribution and interaction with target molecules . Additionally, environmental conditions such as temperature and pH could potentially influence the compound’s stability and efficacy .
Análisis Bioquímico
Biochemical Properties
It has been suggested that it may interact with certain enzymes, proteins, and other biomolecules
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dioxaspiro[5.5]undecane can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of 1,5-Dioxaspiro[5.5]undecane often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production. The industrial synthesis may also involve the use of alternative starting materials and catalysts to improve cost-effectiveness and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxaspiro derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The spiro ring system allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized spirocyclic compounds, which can be further utilized in different applications .
Comparación Con Compuestos Similares
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Similar in structure but with different biological activities and applications.
1,6-Dioxaspiro[4.5]decane: Another spirocyclic compound with distinct chemical properties.
2,6-Dichlorospiro[3.3]heptane: A spiro compound with chlorine atoms, used in different chemical reactions.
Uniqueness
1,5-Dioxaspiro[5.5]undecane stands out due to its unique spiro ring system with oxygen atoms, which enhances its reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
1,5-dioxaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-5-9(6-3-1)10-7-4-8-11-9/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDTWMHYCLFXBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170892 | |
| Record name | 1,5-Dioxaspiro(5.5)undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180-93-8 | |
| Record name | 1,5-Dioxaspiro[5.5]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dioxaspiro(5.5)undecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000180938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dioxaspiro[5.5]undecane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Dioxaspiro(5.5)undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-DIOXASPIRO(5.5)UNDECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86L54T5GVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 1,5-Dioxaspiro[5.5]undecane is C9H12O4, and its molecular weight is 184.19 g/mol. []
A: The structure of 1,5-Dioxaspiro[5.5]undecane and its derivatives are often confirmed through X-ray single-crystal diffraction, a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. This technique provides detailed information about bond lengths, bond angles, and the overall conformation of the molecule. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: Infrared (IR) spectroscopy is frequently employed to identify functional groups present in the molecule. Additionally, researchers often use UV-Vis spectroscopy to investigate the compound's absorption characteristics and electronic transitions. These techniques, along with elemental analysis, provide valuable insights into the chemical composition and structural features of 1,5-Dioxaspiro[5.5]undecane derivatives. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: The 1,3-dioxane ring within 1,5-Dioxaspiro[5.5]undecane derivatives commonly adopts a distorted envelope or boat conformation. Conversely, the cyclohexane ring usually exists in a chair conformation. These conformations are influenced by the substituents present on the rings and contribute to the overall three-dimensional shape of the molecule. [, , , , , , , , ]
A: Yes, density functional theory (DFT) calculations have been employed to optimize the geometry of 3-(4-(dimethylamino)benzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione. These calculations, performed using the B3LYP method with the 6-31G** basis set, have provided valuable insights into the electronic structure and properties of this specific derivative. []
A: The presence and nature of substituents on the 1,5-Dioxaspiro[5.5]undecane scaffold significantly influence the compound's physical and chemical properties. For instance, the introduction of halogen atoms, such as bromine, can alter the compound's reactivity and stereochemistry. [, , , ]
A: While the provided research primarily focuses on the synthesis, characterization, and theoretical investigations of 1,5-Dioxaspiro[5.5]undecane derivatives, these compounds hold potential for various applications. Their diverse structures and tunable properties make them attractive candidates for further exploration in medicinal chemistry, materials science, and other fields. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: Yes, researchers utilize a combination of techniques to analyze these compounds. These techniques include elemental analysis for determining the elemental composition and high-performance liquid chromatography (HPLC) for separating and quantifying individual components in mixtures. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
